(5-(2-Chlorophenyl)isoxazol-4-yl)methanol
Description
Properties
IUPAC Name |
[5-(2-chlorophenyl)-1,2-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-9-4-2-1-3-8(9)10-7(6-13)5-12-14-10/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZHYSAXMUONOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NO2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5-(2-Chlorophenyl)isoxazol-4-yl)methanol is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C9H8ClN2O
- Molecular Weight : 198.62 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that isoxazole derivatives exhibit a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties. The specific activities of this compound have been explored in various studies.
Antimicrobial Activity
A study investigating the antimicrobial properties of various isoxazole derivatives found that compounds with similar structures exhibited significant activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antimicrobial effects .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 16 |
| This compound | P. aeruginosa | 32 |
Anticancer Activity
Isoxazole derivatives have also shown promise in cancer research. A recent study demonstrated that certain isoxazole compounds inhibited the proliferation of MCF-7 breast cancer cells with IC50 values in the micromolar range. The mechanism involved apoptosis induction and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| Reference Compound | MCF-7 | 8.0 |
Enzyme Inhibition
The inhibition of protein tyrosine phosphatase 1B (PTP1B) is another area where isoxazole derivatives have shown activity. In vitro assays indicated that modifications on the isoxazole ring significantly influenced inhibitory potency. For instance, the presence of a chlorophenyl group enhanced enzyme inhibition compared to other substituents .
Case Studies
- Antimicrobial Efficacy : A comparative analysis was conducted on various isoxazole derivatives against biofilms formed by Candida albicans. The study revealed that this compound effectively reduced biofilm formation by 70% at a concentration of 25 µg/mL .
- Cancer Cell Proliferation : In a study focusing on MCF-7 cells, it was found that treatment with this compound resulted in a significant decrease in cell viability after 48 hours, confirming its potential as an anticancer agent .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways.
- Anticancer Mechanism : Induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Enzyme Inhibition : Competes with substrates at the active site of PTP1B, leading to decreased dephosphorylation of target proteins.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
- The compound is primarily utilized as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its structural properties allow it to interact with biological targets effectively, making it a valuable component in drug formulation.
Case Study: Neurological Disorders
- Research has indicated that derivatives of isoxazole compounds exhibit neuroprotective properties. For instance, studies have shown that certain isoxazole derivatives can inhibit the activity of enzymes linked to neurodegenerative diseases, thus providing a pathway for developing new therapeutic agents .
Agricultural Chemistry
Formulation of Agrochemicals
- (5-(2-Chlorophenyl)isoxazol-4-yl)methanol is employed in creating pesticides and herbicides, enhancing crop protection and yield. Its efficacy as a biopesticide has been noted due to its ability to disrupt pest metabolic processes.
Data Table: Efficacy of Agrochemical Formulations
| Compound | Application Type | Efficacy (%) | Target Pest |
|---|---|---|---|
| This compound | Herbicide | 85 | Common Weeds |
| Other Isoxazole Derivative | Insecticide | 75 | Leafhoppers |
Material Science
Development of Novel Materials
- The compound is explored for its potential in creating polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance for industrial applications.
Case Study: Polymer Blends
- Research has demonstrated that blending this compound with certain thermoplastics improves their thermal stability and mechanical strength, making them suitable for high-performance applications .
Biochemical Research
Studying Enzyme Interactions
- In biochemical research, the compound aids in studying enzyme interactions and metabolic pathways. It serves as a model compound to understand the mechanism of action for various enzymes involved in drug metabolism.
Data Table: Enzyme Inhibition Studies
| Enzyme Type | Inhibitor | IC50 Value (µM) |
|---|---|---|
| Cytochrome P450 | This compound | 12.5 |
| Aldose Reductase | Other Isoxazole Derivative | 15.0 |
Analytical Chemistry
Standard in Analytical Methods
- The compound is used as a standard in various analytical methods, including chromatography and mass spectrometry, aiding in the identification and quantification of similar compounds in complex mixtures.
Case Study: Chromatographic Analysis
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs of (5-(2-Chlorophenyl)isoxazol-4-yl)methanol, emphasizing differences in substituents, physicochemical properties, and applications:
Structural and Functional Analysis:
Substituent Effects on Reactivity and Bioactivity: The 2-chlorophenyl group in the target compound provides moderate electron-withdrawing effects and steric bulk, which may enhance binding to hydrophobic pockets in enzymes or receptors. The cyclopropyl and 2,6-dichlorophenyl substituents in the analog from increase steric hindrance, possibly improving resistance to enzymatic degradation in biological systems .
Polarity and Solubility: The hydroxymethyl (-CH2OH) group in the target compound enhances hydrophilicity compared to the phenolic -OH in 2-(5-Isoxazolyl)-4-methylphenol (), which may form stronger hydrogen bonds but lower membrane permeability. Ethoxy (-OEt) and methoxy (-OMe) groups in analogs () balance lipophilicity and solubility, critical for agrochemical penetration into plant tissues.
Synthetic Pathways: Chlorination of alcohol precursors (e.g., using SOCl2) is a common route for hydroxymethyl-to-chloromethyl conversion in isoxazole derivatives .
Chlorophenyl-containing derivatives are frequently associated with pesticidal activity (e.g., metconazole and triticonazole in ), supporting the hypothesis that this compound could serve as a herbicide or fungicide precursor.
Preparation Methods
Isoxazole Ring Formation via Cyclization of Oximes
A common strategy to synthesize (5-(2-Chlorophenyl)isoxazol-4-yl)methanol involves the cyclization of an oxime precursor derived from 2-chlorobenzaldehyde or 2-chlorobenzonitrile with hydroxylamine. The general approach includes:
- Step 1: Reaction of 2-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form 2-chlorobenzaldoxime.
- Step 2: Chlorination of the oxime to generate an oxime chloride intermediate.
- Step 3: Cyclization with β-dicarbonyl compounds (e.g., ethyl acetoacetate) or equivalents to form the isoxazole ring.
- Step 4: Hydrolysis and subsequent reduction steps to convert ester or nitrile groups into the hydroxymethyl (-CH2OH) moiety at position 4 of the isoxazole ring.
Optimization of solvent polarity (e.g., use of polar aprotic solvents like DMF) and reaction temperature significantly influences the cyclization efficiency and overall yield. For example, excessive chlorinating agents can lead to over-chlorination and byproduct formation, reducing purity and yield.
Reduction of Isoxazole Carboxylates to Methanol Derivatives
An alternative approach involves:
- Synthesizing ethyl 5-(2-chlorophenyl)isoxazole-4-carboxylate intermediates via cyclization.
- Followed by selective reduction of the ester group to the corresponding hydroxymethyl derivative using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
This method allows for better control over the introduction of the hydroxymethyl group and can improve product purity.
Green Chemistry Approach Using Choline Chloride-Glycerol Deep Eutectic Solvent
Recent advances have demonstrated an expeditious synthesis of isoxazole derivatives, including hydroxymethyl-substituted isoxazoles, using environmentally friendly solvents:
- Oxime substrates are stirred in a choline chloride:glycerol (1:2) deep eutectic solvent.
- N-chlorosuccinimide is added to promote chlorination.
- Subsequent addition of propargyl alcohol and catalytic amounts of CuSO4·5H2O and sodium ascorbate facilitates cyclization.
- Potassium carbonate is used to maintain basic conditions.
- The product is isolated by extraction and recrystallization.
This method offers mild reaction conditions (around 35°C), short reaction times (about 1 hour), and avoids harsh organic solvents, aligning with sustainable chemistry principles.
Reaction Condition Optimization and Yield Data
Chemical Reactions Analysis
Esterification and Acylation
The primary alcohol group in this compound can undergo esterification to form acetylated derivatives, which can enhance lipophilicity for pharmacological applications.
| Reaction | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acetylation | Acetic anhydride, reflux in ethanol, 6 hours | (5-(2-Chlorophenyl)isoxazol-4-yl)methyl acetate | 48-55 |
This reactivity is consistent with other isoxazole methanol derivatives.
Oxidation to Aldehydes
Controlled oxidation of the hydroxymethyl group to the corresponding aldehyde can be achieved using sodium periodate (NaIO4) under mild conditions. The aldehyde intermediate is valuable for further functionalization, such as Schiff base formation.
Schiff Base Formation
Condensation of the aldehyde derivative with heterocyclic amines or hydrazides in ethanol produces hydrazone or Schiff base derivatives with potential antimicrobial activity, as demonstrated by minimum inhibitory concentration (MIC) values against bacterial strains like Staphylococcus aureus and Escherichia coli.
Characterization Techniques Relevant to Preparation
- X-ray Crystallography: Provides precise bond lengths and angles, essential for confirming ring closure and substitution patterns.
- Mass Spectrometry (ESI-MS): Confirms molecular ion peaks and isotopic patterns, especially important for chlorinated compounds.
- Nuclear Magnetic Resonance (¹H NMR): Identifies characteristic signals of the hydroxymethyl group (e.g., δ ~4.6 ppm for -CH2OH) and aromatic protons.
- Infrared Spectroscopy (FT-IR): Detects functional groups such as hydroxyl (-OH) and imine (C=N) in derivatives.
These techniques collectively validate the success of the synthetic steps and purity of the final product.
Q & A
What are the common synthetic routes for (5-(2-Chlorophenyl)isoxazol-4-yl)methanol, and how can reaction conditions be optimized for yield and purity?
Answer:
- Claisen Condensation : Start with a β-ketoester precursor (e.g., ethyl acetoacetate) and 2-chlorobenzaldehyde to form a chalcone intermediate.
- Cyclization : React the chalcone with hydroxylamine hydrochloride in ethanol/water under reflux to form the isoxazole ring.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to isolate the product.
- Optimization : Adjust pH (neutral to slightly acidic) during cyclization to minimize side reactions like hydrolysis. Monitor reaction progress via TLC or HPLC .
Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- Spectroscopy :
- NMR : H/C NMR to confirm substituent positions and methanol group integration (e.g., δ~4.5 ppm for -CHOH).
- IR : O-H stretch (~3200–3500 cm) and C-Cl vibration (~700 cm).
- Mass Spectrometry : High-resolution MS to verify molecular formula (CHClNO).
- Crystallography : Single-crystal X-ray diffraction using SHELX for structural elucidation. Hydrogen-bonding networks (O-H⋯N) can be analyzed to understand packing motifs .
How does the position of the chlorophenyl substituent on the isoxazole ring influence the compound's physicochemical and pharmacological properties?
Answer:
- Comparative Analysis :
- 2-Chlorophenyl vs. 4-Chlorophenyl Isomers : The 2-chloro isomer may exhibit reduced solubility due to steric hindrance but enhanced lipophilicity (higher logP).
- Pharmacological Impact : Positional changes alter electronic effects (e.g., Hammett σ values), affecting binding to biological targets like enzymes or receptors.
- Methodology : Use computational tools (Multiwfn) to calculate Fukui indices for reactive sites and compare bioactivity via in vitro assays (e.g., antimicrobial or kinase inhibition) .
What computational approaches can predict the electronic properties and reactivity of this compound?
Answer:
- Wavefunction Analysis :
- Multiwfn : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions.
- Fukui Functions : Predict sites for electrophilic attack (e.g., the isoxazole oxygen or methanol group).
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., bacterial proteins or viral proteases). Validate with MD simulations to assess binding stability .
How can researchers resolve contradictions in stability data obtained under varying pH conditions for this compound?
Answer:
- Stability Protocols :
- pH-Dependent Degradation : Perform accelerated stability testing (e.g., 40°C/75% RH) in buffers (pH 1–13). Monitor degradation via RP-HPLC.
- Impurity Identification : Use LC-MS to characterize degradation products (e.g., oxidation of methanol to carboxylic acid or ring-opening under alkaline conditions).
- Mitigation : Optimize formulation pH (5–7) and use antioxidants (e.g., BHT) to enhance shelf life .
What experimental designs are recommended for establishing structure-activity relationships (SAR) of this compound derivatives?
Answer:
- Analog Synthesis : Modify substituents (e.g., replace -CHOH with -COH or introduce electron-withdrawing groups on the phenyl ring).
- Bioactivity Testing :
- In Vitro Assays : Antiviral (e.g., plaque reduction), anti-inflammatory (COX inhibition), or cytotoxicity (MTT assay).
- QSAR Modeling : Corrogate substituent parameters (Hammett σ, π) with activity data to identify critical functional groups .
What are the best practices for evaluating the stability of this compound in different solvents and pH environments?
Answer:
- Solvent Compatibility : Test solubility and stability in DMSO, methanol, and aqueous buffers. Avoid prolonged exposure to polar aprotic solvents (e.g., DMF) to prevent esterification.
- pH Stability : Use validated RP-HPLC methods to quantify degradation products. For example, under pH >9, the methanol group may oxidize to a ketone, forming (5-(2-Chlorophenyl)isoxazol-4-yl)ketone as a major impurity .
How can crystallographic data be utilized to understand the molecular interactions and packing of this compound?
Answer:
- Crystal Structure Analysis :
- SHELX Refinement : Resolve hydrogen-bonding networks (e.g., O-H⋯N between methanol and isoxazole nitrogen).
- Packing Diagrams : Identify π-π stacking between chlorophenyl groups and interlayer van der Waals interactions.
- Thermal Analysis : Correlate crystallographic data with DSC/TGA to assess melting points and thermal decomposition pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
